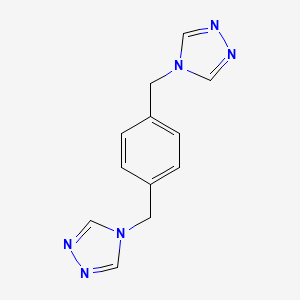![molecular formula C9H10BNO4 B15051643 [3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)
[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with cyanomethoxy and methoxy groups. The presence of these functional groups imparts distinct chemical characteristics, making it a valuable reagent in organic synthesis and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid typically involves the borylation of appropriately substituted aromatic precursors. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysis to couple aryl halides with boronic acid derivatives . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The cyanomethoxy group can be reduced to form primary amines or other reduced products.
Substitution: The methoxy and cyanomethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction of the cyanomethoxy group can produce primary amines. Substitution reactions can lead to a wide range of substituted phenyl derivatives.
科学研究应用
[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Its unique functional groups make it a versatile building block for the synthesis of complex molecules.
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
作用机制
The mechanism of action of [3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid involves its ability to form reversible covalent bonds with various functional groups. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming stable complexes that can undergo further transformations . This reactivity is exploited in various applications, including catalysis, drug design, and material science.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the cyanomethoxy and methoxy groups, making it less versatile in certain reactions.
[3-Methoxyphenyl]boronic acid: Similar but lacks the cyanomethoxy group, which reduces its reactivity in certain transformations.
[4-Methoxyphenyl]boronic acid: Similar but lacks the cyanomethoxy group, affecting its overall reactivity and applications.
Uniqueness
[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid is unique due to the presence of both cyanomethoxy and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. These functional groups allow for a broader range of applications compared to simpler boronic acids .
属性
分子式 |
C9H10BNO4 |
|---|---|
分子量 |
206.99 g/mol |
IUPAC 名称 |
[3-(cyanomethoxy)-4-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C9H10BNO4/c1-14-8-3-2-7(10(12)13)6-9(8)15-5-4-11/h2-3,6,12-13H,5H2,1H3 |
InChI 键 |
UJPNPYMLWKLQDS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)OC)OCC#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


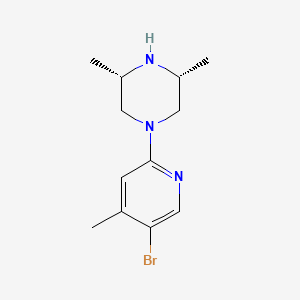


![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)
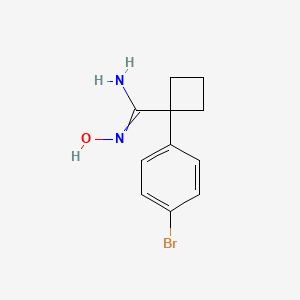
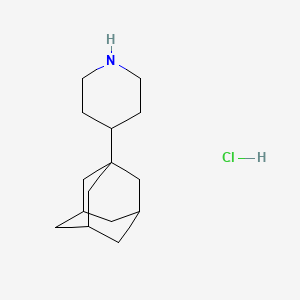
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)

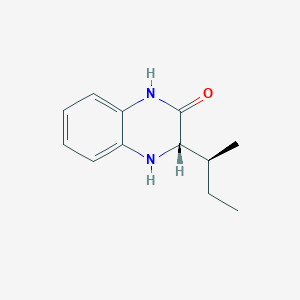
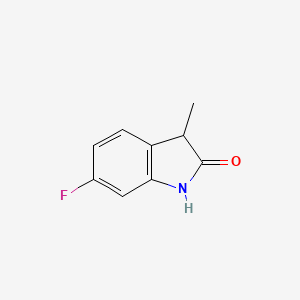
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)
